6-chloro-1H-indol-2-amine
CAS No.:
Cat. No.: VC16197623
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2 |
|---|---|
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 6-chloro-1H-indol-2-amine |
| Standard InChI | InChI=1S/C8H7ClN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H,10H2 |
| Standard InChI Key | QDZYJBGGYMCLMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=C2)N |
Introduction
6-Chloro-1H-indol-2-amine is a compound belonging to the indole family, characterized by its aromatic heterocyclic structure. Indoles are significant in organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is specifically noted for its chlorine substitution at the 6-position and an amino group at the 2-position of the indole ring.
Biological Activity and Applications
While direct biological activity data for 6-chloro-1H-indol-2-amine is limited, indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. For example, some indole derivatives have shown moderate to good antimicrobial activity against bacteria like Staphylococcus aureus . Additionally, indole-based compounds have been explored for their anticancer potential, often exhibiting pro-apoptotic effects .
Research Findings and Studies
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Antimicrobial Activity: Indole derivatives, including those with similar structural modifications, have been studied for their antimicrobial properties. A QSAR study on related compounds highlighted the importance of lipophilic, electronic, and steric parameters in determining antimicrobial activity .
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Pharmaceutical Applications: The presence of chlorine and an amino group in 6-chloro-1H-indol-2-amine suggests potential for further chemical modification to create compounds with specific biological activities. This is a common strategy in drug design, where the indole core is modified to enhance or introduce desired pharmacological effects.
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